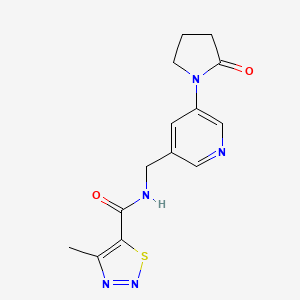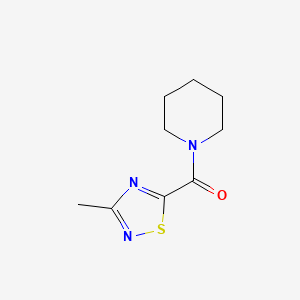
1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine is a heterocyclic compound that contains both a thiadiazole ring and a piperidine ring The thiadiazole ring is known for its aromatic properties and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical reactivity
Mechanism of Action
Target of Action
It is known that these compounds are useful as key intermediates in the synthesis of pharmaceutical compounds .
Mode of Action
It is suggested that similar compounds may interfere with dna synthesis, consequently inhibiting replication of both human tumor and bacterial cells .
Biochemical Pathways
It is known that similar compounds can bind with high affinity to multiple receptors, which can lead to a variety of biological activities .
Result of Action
Similar compounds have been reported to show inhibitory activity against certain viruses .
Action Environment
It is known that the biological activity of similar compounds can be influenced by various factors, including their lipophilicity .
Biochemical Analysis
Biochemical Properties
It is known that thiadiazole derivatives have been found to exhibit potent antimicrobial activities
Cellular Effects
Some studies suggest that thiadiazole derivatives can have cytotoxic effects on multiple human cancer cell lines
Molecular Mechanism
It is suggested that the 1,3,4-substituted-thiadiazole moiety plays a crucial role in bonding and hydrophobic interaction with key amino acid residues
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Amines, alkyl halides; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine has several scientific research applications:
Comparison with Similar Compounds
- 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)morpholine
- 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)pyrrolidine
- 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)azepane
Comparison: 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. Compared to its analogs with different nitrogen-containing rings, this compound may exhibit distinct reactivity and biological activity . The piperidine ring’s size and flexibility can influence the compound’s binding affinity to molecular targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-7-10-8(14-11-7)9(13)12-5-3-2-4-6-12/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRZEXBSJCYPQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2683505.png)
![{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine](/img/structure/B2683506.png)
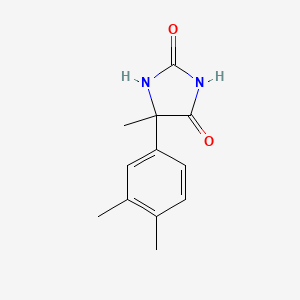
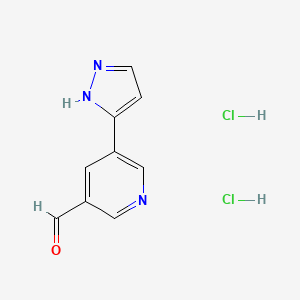
![({[4-BROMO-2-(4-CHLOROBENZOYL)PHENYL]CARBAMOYL}METHYL)TRIMETHYLAZANIUM BROMIDE](/img/structure/B2683514.png)
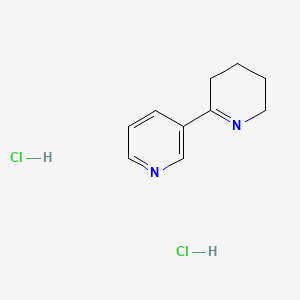
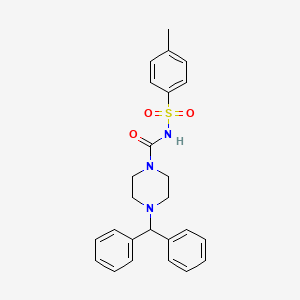
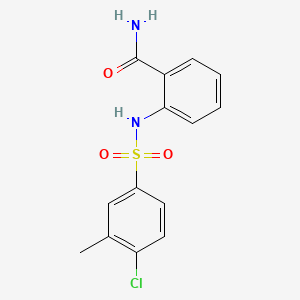
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2683520.png)
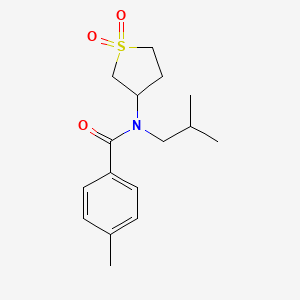
![2-(N'-hydroxycarbamimidoyl)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2683524.png)
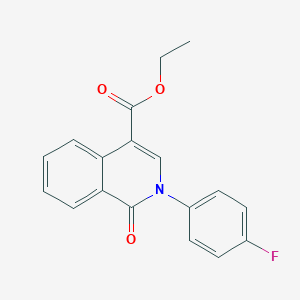
![2-(7-(4-fluorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)phenol](/img/structure/B2683526.png)
